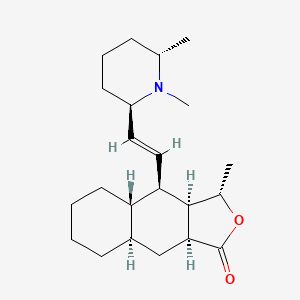

Himbacine

Description

Properties

IUPAC Name |

(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+/t14-,15-,16+,17+,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNFDSPHNUFOS-LPJDIUFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027483 | |

| Record name | Himbacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6879-74-9 | |

| Record name | (+)-Himbacine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Himbacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Himbacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIMBACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17C7V122D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Himbacine Alkaloid: A Technical Guide to its Discovery, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the himbacine alkaloid, a structurally complex natural product that has served as a pivotal lead compound in modern drug discovery. From its initial isolation from the bark of Australian magnolia trees to its role in the development of a clinically approved antiplatelet agent, this document details the key milestones in the scientific journey of this compound. This guide includes a historical account of its discovery, a summary of its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an analysis of its interaction with key signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and complex biological and chemical processes are visualized using Graphviz diagrams.

Discovery and History

The story of this compound begins with the investigation of the unique flora of Australia. The alkaloid was first isolated in 1956 from the bark of the Australian magnolia tree, Galbulimima belgraveana[1][2]. This discovery was part of a broader effort to systematically study the chemical constituents of native plant species. The initial isolation and characterization of this compound laid the groundwork for decades of research into its complex structure and potent biological activity.

The intricate molecular architecture of this compound presented a significant challenge to chemists of the era. Its structure was ultimately elucidated through a combination of classical chemical degradation studies and modern spectroscopic techniques, with the absolute stereochemistry being definitively confirmed by X-ray crystallography[3][4][5][6].

Early pharmacological studies revealed that this compound possesses potent antispasmodic properties. Subsequent research identified its primary mechanism of action as a muscarinic acetylcholine receptor antagonist, with a notable selectivity for the M2 subtype[7][8][9]. This discovery sparked interest in this compound as a potential therapeutic agent for conditions involving the parasympathetic nervous system, including Alzheimer's disease. While the direct development of this compound for this indication did not come to fruition, its unique structure served as a critical scaffold for the development of other important therapeutic agents.

A significant breakthrough in the story of this compound came with the discovery that a synthetic analog, vorapaxar, is a potent antagonist of the protease-activated receptor-1 (PAR-1), a key player in platelet aggregation[10][11][12]. This pivotal discovery shifted the therapeutic focus of this compound-based compounds from neuroscience to cardiovascular medicine. Vorapaxar (Zontivity™) was eventually approved by the U.S. Food and Drug Administration (FDA) as a first-in-class antiplatelet medication for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease.

Physicochemical Properties

This compound is a piperidine alkaloid with a complex tetracyclic structure. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H35NO2 | [7][13] |

| Molar Mass | 345.53 g/mol | [7][13] |

| Melting Point | 130-136 °C | [14] |

| Boiling Point | 469.65 °C (at 760 mmHg) | [14] |

| Solubility | Soluble in DMSO, ethanol, and methanol | [14] |

| LogP | 4.36 | [14] |

Synthesis and Experimental Protocols

The complex structure of this compound has made it a challenging and attractive target for total synthesis. Several successful total syntheses have been reported, often employing elegant and innovative chemical strategies. A key transformation in many of these syntheses is the intramolecular Diels-Alder reaction to construct the core tricyclic system[7][15][16][17][18][19].

Representative Total Synthesis: Intramolecular Diels-Alder Approach

The following provides a generalized workflow for a total synthesis of this compound, highlighting the crucial intramolecular Diels-Alder reaction.

Caption: General workflow for the total synthesis of this compound.

Experimental Protocol: Intramolecular Diels-Alder Reaction

-

Reactant: A solution of the carefully assembled tetraene precursor in a suitable high-boiling solvent (e.g., xylenes or toluene).

-

Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) for an extended period (24-72 hours) to facilitate the intramolecular cycloaddition. In some methodologies, a Lewis acid catalyst (e.g., diethylaluminum chloride) is added at low temperature (-78 °C) to promote the reaction and enhance stereoselectivity.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the tricyclic core of this compound.

-

Characterization: The structure of the cycloadduct is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Experimental Protocols

This compound's biological activity is primarily attributed to its potent and selective antagonism of M2 muscarinic acetylcholine receptors and the related activity of its analogs on PAR-1.

Muscarinic Receptor Antagonism

This compound exhibits a higher affinity for the M2 muscarinic receptor subtype compared to other subtypes (M1, M3, M4, and M5). This selectivity has been characterized through radioligand binding assays.

| Receptor Subtype | This compound Kd (nM) | Reference |

| Human M1 | 83 | |

| Human M2 | 4 | |

| Human M3 | 59 | |

| Human M4 | 7 | |

| Human M5 | 296 | |

| Rat Cardiac M2 | 9.06 | [9] |

| Rat Cortical M2 | 2.94 | [9] |

Experimental Protocol: Muscarinic Receptor Binding Assay

-

Materials: Membranes from cells expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells), [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand, and various concentrations of this compound.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Thrombin Receptor (PAR-1) Antagonism

The synthetic analog of this compound, vorapaxar, is a potent and selective antagonist of the PAR-1 receptor. The activity of this compound-derived compounds at this receptor is a key aspect of their therapeutic potential in cardiovascular disease.

| Compound | PAR-1 Ki (nM) | Reference |

| Vorapaxar Analog 5c | 5.1 | [20] |

| Vorapaxar | ~8 | [21] |

| This compound Analog (5-(3-pyridyl) substituent) | 22 | [22] |

Experimental Protocol: PAR-1 Antagonism Assay (Platelet Aggregation)

-

Materials: Human platelet-rich plasma (PRP), a PAR-1 agonist such as thrombin or thrombin receptor agonist peptide (TRAP), and various concentrations of the test compound (e.g., vorapaxar).

-

Procedure:

-

PRP is pre-incubated with either vehicle or different concentrations of the test compound at 37 °C.

-

Platelet aggregation is initiated by the addition of a PAR-1 agonist.

-

The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

-

Data Analysis: The inhibitory effect of the test compound on platelet aggregation is quantified by comparing the aggregation response in the presence of the compound to the control (vehicle-treated) response. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the agonist-induced aggregation, is then determined.

Signaling Pathways

M2 Muscarinic Receptor Signaling

This compound acts as an antagonist at the M2 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G proteins (Gαi/o).

Caption: this compound's antagonism of the M2 muscarinic receptor pathway.

Upon activation by an agonist like acetylcholine, the M2 receptor activates the Gαi subunit, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA). This compound, by blocking the binding of acetylcholine to the M2 receptor, prevents this signaling cascade from being initiated.

Thrombin Receptor (PAR-1) Signaling

Vorapaxar, a this compound analog, antagonizes the PAR-1 receptor, another GPCR. Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which then acts as a tethered ligand to activate the receptor. This leads to the activation of Gαq and Gα12/13 proteins, initiating downstream signaling cascades that result in platelet activation and aggregation.

Caption: Vorapaxar's antagonism of the PAR-1 signaling pathway.

Vorapaxar competitively inhibits the binding of the tethered ligand to the PAR-1 receptor, thereby blocking the downstream signaling events that lead to platelet aggregation.

Conclusion

The this compound alkaloid stands as a testament to the power of natural product chemistry in driving innovation in drug discovery. Its journey from a botanical curiosity to the progenitor of a life-saving medicine highlights the importance of continued exploration of the natural world for novel chemical entities. The complex stereochemistry and potent biological activity of this compound have not only provided a valuable tool for studying fundamental biological processes but have also served as an inspiration for the development of new synthetic methodologies and therapeutic strategies. This technical guide provides a comprehensive resource for researchers and professionals seeking to understand the multifaceted story of this remarkable natural product.

References

- 1. Galbulimima belgraveana - Wikipedia [en.wikipedia.org]

- 2. research.imc.ac.at [research.imc.ac.at]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. longdom.org [longdom.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Synthesis and muscarinic M(2) subtype antagonistic activity of enantiomeric pairs of 3-demethylthis compound (3-northis compound) and its C(4)-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | Natural Products 1 | CAS 6879-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 15. Total Synthesis of (+)-Himbacine and (+)-Himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biomimetic total synthesis of (+)-himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scite.ai [scite.ai]

- 19. researchgate.net [researchgate.net]

- 20. This compound-derived thrombin receptor antagonists: c7-spirocyclic analogues of vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. par.nsf.gov [par.nsf.gov]

Elucidating the Molecular Mechanism of Action of Himbacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbacine, a natural alkaloid isolated from the bark of Australian magnolias, has garnered significant scientific interest due to its potent and selective antagonistic activity at muscarinic acetylcholine receptors. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, with a primary focus on its interaction with the M2 muscarinic receptor subtype. We will delve into its binding affinity and selectivity, the downstream signaling pathways it modulates, and the key experimental protocols used to characterize its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology, neuroscience, and drug development.

Introduction to this compound

This compound is a piperidine alkaloid that has been identified as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its chemical structure confers a high affinity and selectivity for the M2 subtype of mAChRs, which are predominantly expressed in the heart, smooth muscle, and presynaptically in the central nervous system.[2][3] This selectivity has made this compound a valuable pharmacological tool for dissecting the physiological roles of the M2 receptor and a lead compound in the development of M2-selective antagonists for various therapeutic applications.

Binding Affinity and Selectivity of this compound

The primary molecular action of this compound is its competitive binding to muscarinic receptors. Extensive radioligand binding studies have been conducted to determine its affinity (expressed as dissociation constant, Kd, or inhibition constant, Ki) for the five muscarinic receptor subtypes (M1-M5).

Table 1: this compound Binding Affinities for Muscarinic Receptor Subtypes

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Affinity (Kd/Ki, nM) | Reference |

| hM1 | Human | CHO cells | [3H]QNB | 148 (Ki) | [4] |

| Human | CHO cells | [3H]NMS | 83 (Kd) | [5] | |

| hM2 | Human | CHO cells | [3H]NMS | 4 (Kd) | [5] |

| Rat | Heart | [3H]AF-DX 116 | 9.06 (Ki) | [2] | |

| Rat | Heart | --INVALID-LINK---cis-methyldioxolane | 6.9 (Kd) | [5] | |

| hM3 | Human | CHO cells | [3H]NMS | 59 (Kd) | [5] |

| hM4 | Human | CHO cells | [3H]NMS | 7 (Kd) | [5] |

| Rat | Striatum | [3H]NMS | 3.8 (Kd) | [5] | |

| hM5 | Human | CHO cells | [3H]NMS | 296 (Kd) | [5] |

hM1-hM5: human muscarinic receptors 1-5; CHO: Chinese Hamster Ovary; [3H]QNB: [3H]quinuclidinyl benzilate; [3H]NMS: [3H]N-methylscopolamine; [3H]AF-DX 116: a selective M2 antagonist radioligand.

The data clearly demonstrates that this compound exhibits the highest affinity for the M2 and M4 receptor subtypes, with significantly lower affinity for M1, M3, and M5 receptors. This M2/M4 selectivity is a key feature of its pharmacological profile.

Molecular Mechanism of Action: M2 Receptor Antagonism

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. This compound, as a competitive antagonist, binds to the M2 receptor but does not elicit this downstream signaling. Instead, it blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing receptor activation.

Downstream Signaling Pathways Affected by this compound

By antagonizing the M2 receptor, this compound effectively inhibits the following key downstream signaling events:

-

Inhibition of Adenylyl Cyclase: M2 receptor activation leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this process, thus preventing the agonist-induced decrease in cAMP.[5] This effect has been demonstrated in functional assays where this compound potently blocks oxotremorine-M-mediated cAMP inhibition in rat striatum.[5]

-

Modulation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon M2 receptor activation can directly bind to and activate GIRK channels.[6] This leads to an efflux of potassium ions from the cell, causing hyperpolarization and a decrease in cellular excitability. This is a crucial mechanism in the heart, where M2 receptor activation slows the heart rate. This compound's antagonism of the M2 receptor prevents the activation of GIRK channels, thereby blocking the negative chronotropic effects of acetylcholine.

-

Presynaptic Inhibition of Neurotransmitter Release: M2 and M4 receptors are often located presynaptically on cholinergic and other neurons, where they function as autoreceptors to inhibit further neurotransmitter release. This compound has been shown to reverse the inhibition of acetylcholine release mediated by muscarinic agonists in hippocampal tissue, consistent with its antagonism of presynaptic M2 or M4 receptors.[5]

Diagram 1: this compound's Antagonism of the M2 Muscarinic Receptor Signaling Pathway

Caption: this compound competitively antagonizes the M2 receptor, blocking downstream signaling.

Key Experimental Protocols

The characterization of this compound's molecular mechanism of action relies on a suite of well-established pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) to a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO cells or specific tissues).

-

Radioligand: [3H]NMS (a non-selective muscarinic antagonist).

-

Unlabeled ("cold") ligand: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total binding: Membranes + [3H]NMS + assay buffer.

-

Non-specific binding: Membranes + [3H]NMS + 1 µM atropine.

-

Competitive binding: Membranes + [3H]NMS + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding (DPM) - Non-specific binding (DPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 2: Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity via competitive radioligand binding.

Functional Assay in Isolated Atria

This ex vivo assay measures the functional antagonism of this compound on the negative chronotropic (heart rate) and inotropic (force of contraction) effects of muscarinic agonists in isolated atrial preparations.[7]

Objective: To determine the potency of this compound in antagonizing the physiological effects of a muscarinic agonist (e.g., carbachol) in cardiac tissue.

Materials:

-

Isolated atria from a suitable animal model (e.g., guinea pig, rat).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Force transducer and a data acquisition system to measure atrial contraction rate and force.

-

Muscarinic agonist: Carbachol or acetylcholine.

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the atria. Mount the atria in the organ bath under a resting tension.

-

Equilibration: Allow the atria to equilibrate in the physiological salt solution until a stable spontaneous contraction rate and force are achieved.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) by adding increasing concentrations to the bath and recording the decrease in heart rate and force of contraction.

-

Antagonist Incubation: Wash out the agonist and allow the atria to recover. Then, incubate the atria with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis:

-

Plot the agonist concentration-response curves in the absence and presence of this compound.

-

The antagonistic effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve.

-

The magnitude of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency. A Schild plot analysis can be performed if multiple concentrations of the antagonist are tested.

-

Conclusion

This compound is a potent and selective competitive antagonist of the M2 and M4 muscarinic acetylcholine receptors. Its molecular mechanism of action is centered on its ability to block the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling pathways mediated by Gi/o proteins. This includes the prevention of adenylyl cyclase inhibition and the modulation of ion channels such as GIRKs. The well-characterized pharmacology of this compound, established through rigorous binding and functional assays, makes it an invaluable tool for studying the physiological and pathological roles of M2 and M4 muscarinic receptors and serves as a foundation for the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and affinity studies of this compound derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding and functional selectivity of this compound for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of GIRK2 channel gating modulated by cholesteryl hemisuccinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cardio-selectivity of this compound: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Himbacine: A Comprehensive Pharmacological Profile and Therapeutic Appraisal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbacine, a piperidine alkaloid originally isolated from the bark of Australian magnolia trees (Galbulimima belgraveana), has garnered significant interest within the scientific community for its potent and selective antagonist activity at muscarinic acetylcholine receptors.[1] This technical guide provides an in-depth exploration of the pharmacological profile of this compound, its mechanism of action, and its therapeutic potential. Furthermore, it delves into the pivotal role of this compound as a foundational chemical scaffold in the development of novel therapeutics, most notably the protease-activated receptor-1 (PAR-1) antagonist, vorapaxar. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and the discovery of new therapeutic agents.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a pronounced selectivity for the M2 and M4 subtypes.[2][3][4] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a wide array of physiological processes, making subtype-selective ligands like this compound valuable tools for both research and therapeutic development.

The M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by competitively binding to these receptors, prevents acetylcholine from exerting its inhibitory effects, thereby modulating downstream signaling pathways.

Receptor Binding Affinity

This compound's selectivity for M2 and M4 receptors is evident from its binding affinities across various receptor subtypes and tissues. The following tables summarize the quantitative data on this compound's binding profile.

Table 1: this compound Muscarinic Receptor Binding Affinities (pKi)

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | pKi | Reference |

| M1 | Human | CHO cells | [³H]-pirenzepine | 6.8 | [5] |

| M2 | Human | CHO cells | [³H]-AF-DX 384 | 8.1 | [2] |

| M3 | Human | CHO cells | [³H]-4-DAMP | 6.9 | [6] |

| M4 | Human | CHO cells | [³H]-himbacine | 8.0 | [4] |

| M2 | Rat | Cerebral Cortex | [³H]-AF-DX 116 | 8.6 | [2] |

| M2 | Rat | Heart | [³H]-QNB | 8.0 | [2] |

| M2 | Rat | Ileum | [³H]-QNB | 7.9 | [2] |

Table 2: this compound Functional Antagonist Potency (pA2)

| Tissue | Species | Agonist | pA2 | Reference |

| Atria | Guinea Pig | Carbachol | 8.2 - 8.42 | [1][7] |

| Ileum | Guinea Pig | Carbachol | 7.2 | [1] |

| Trachea | Guinea Pig | Carbachol | 7.2 | [1] |

| Uterus | Rat | Carbachol | 7.2 | [1] |

| Vas Deferens | Rabbit | McN-A-343 | 8.08 | |

| Saphenous Vein | Dog | McN-A-343 | 7.16 | |

| Superior Cervical Ganglion | Rat | McN-A-343 | 7.14 |

Table 3: this compound Inhibitory Potency (IC50)

| Target | Assay Conditions | IC50 (nM) | Reference |

| Thrombin Receptor (PAR-1) (this compound derivative) | Platelet Aggregation Assay | 7.6 | [8] |

Pharmacokinetics and Toxicology

Toxicology studies are a critical component of drug development. While comprehensive toxicology data for this compound is not extensively published, the progression of its derivative, vorapaxar, through clinical trials suggests that the core this compound scaffold is amenable to the development of compounds with acceptable safety profiles.[10][11][12]

Therapeutic Potential

Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes significantly to the cognitive decline observed in patients. M2 muscarinic autoreceptors on presynaptic cholinergic terminals inhibit the release of acetylcholine. Antagonists of these M2 receptors, like this compound, could therefore enhance acetylcholine release, potentially offering a therapeutic benefit. The scopolamine-induced amnesia model in rodents is a common preclinical model used to evaluate potential cognitive enhancers.[13][14] In this model, scopolamine, a non-selective muscarinic antagonist, induces cognitive deficits that can be reversed by drugs that enhance cholinergic function. While specific studies on this compound in this model are not extensively detailed in publicly available literature, its M2-selective antagonist profile makes it a compound of interest for this indication.

Cardiovascular Applications

This compound's potent antagonism of M2 receptors in the heart, which are responsible for mediating the negative chronotropic (heart rate-lowering) effects of acetylcholine, suggests its potential use in treating bradycardia (an abnormally slow heart rate).[1] By blocking these receptors, this compound could increase heart rate.

Foundation for Vorapaxar

Perhaps the most significant therapeutic legacy of this compound is its role as the chemical starting point for the development of vorapaxar (Zontivity®), a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1).[15][16][17] PAR-1 is the primary thrombin receptor on human platelets, and its activation is a key step in thrombus formation. Vorapaxar was developed through systematic structural modifications of the this compound scaffold to optimize its affinity and selectivity for PAR-1.[18]

Clinical trials of vorapaxar, such as the TRA 2°P-TIMI 50 and TRACER trials, have demonstrated its efficacy in reducing the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[19][20][21][22][23] However, this efficacy is accompanied by an increased risk of bleeding, including intracranial hemorrhage, a common concern with antiplatelet therapies.[19][22]

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using this compound are not consistently available in the public domain. However, based on established methodologies for characterizing muscarinic receptor ligands, the following sections outline the likely procedures for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes.

-

Radioligands: [³H]-pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3), and [³H]-N-methylscopolamine (NMS) for M4 and M5.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay (cAMP Measurement)

This assay measures the functional consequence of this compound's antagonism at Gi/o-coupled M2 and M4 receptors.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced decreases in cAMP levels.

Materials:

-

CHO cells stably co-expressing a muscarinic receptor (M2 or M4) and a cAMP biosensor (e.g., GloSensor™).

-

Muscarinic agonist (e.g., carbachol or oxotremorine-M).

-

Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

This compound solutions of varying concentrations.

-

Cell culture medium.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the muscarinic agonist along with forskolin to all wells (except for negative controls).

-

Luminescence Measurement: After a further incubation period (e.g., 15-30 minutes), measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP production.

Animal Model of Cognitive Impairment (Scopolamine-Induced Amnesia)

This model is used to assess the potential of this compound to reverse cognitive deficits.

Objective: To evaluate the effect of this compound on scopolamine-induced learning and memory impairment in mice.

Materials:

-

Mice (e.g., C57BL/6).

-

This compound.

-

Scopolamine hydrobromide.

-

Vehicle (e.g., saline).

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber).

Procedure:

-

Acclimation and Habituation: Acclimate the mice to the housing facility and habituate them to the behavioral testing apparatus.

-

Drug Administration: Divide the mice into groups: Vehicle control, Scopolamine control, and this compound + Scopolamine. Administer this compound (or its vehicle) orally or intraperitoneally at various doses. After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (or its vehicle) to induce amnesia.

-

Behavioral Testing: After a further delay (e.g., 15-30 minutes), subject the mice to behavioral tests to assess learning and memory.

-

Morris Water Maze: Assess spatial learning and memory by measuring the time it takes for the mice to find a hidden platform in a pool of water.

-

Y-Maze: Evaluate spatial working memory by recording the sequence of arm entries.

-

Passive Avoidance: Measure fear-motivated memory by assessing the latency of the mice to enter a dark chamber where they previously received a mild foot shock.

-

-

Data Analysis: Analyze the behavioral data to determine if this compound treatment significantly improves the performance of the scopolamine-treated mice compared to the scopolamine control group.

Signaling Pathways and Drug Development Logic

The following diagrams illustrate the key signaling pathways affected by this compound and the logical progression from this compound to the development of vorapaxar.

Conclusion

This compound stands as a compelling natural product with a well-defined pharmacological profile as a selective M2/M4 muscarinic receptor antagonist. Its potential therapeutic applications in conditions such as Alzheimer's disease and bradycardia, while not fully realized in clinical practice for this compound itself, have paved the way for further research and drug discovery. The successful development of the antiplatelet agent vorapaxar from the this compound scaffold underscores the value of natural products as starting points for novel therapeutics. This comprehensive guide provides a foundation for researchers and drug development professionals to further explore the pharmacology of this compound and leverage its unique chemical structure in the pursuit of new and improved therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M2, M3, and M4 receptor subtypes contribute to muscarinic potentiation of GABAergic inputs to spinal dorsal horn neurons [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and affinity studies of this compound derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound derived thrombin receptor antagonists: discovery of a new tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetic properties of yohimbine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. humaneticscorp.com [humaneticscorp.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Toxicology | MuriGenics [murigenics.com]

- 13. scopolamine-induced memory deficits: Topics by Science.gov [science.gov]

- 14. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 20. ahajournals.org [ahajournals.org]

- 21. Efficacy and safety of vorapaxar as approved for clinical use in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jwatch.org [jwatch.org]

- 23. ahajournals.org [ahajournals.org]

The Architecture of a Potent M2 Muscarinic Antagonist: A Technical Guide to the Structural Elucidation and Stereochemistry of (+)-Himbacine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Himbacine, a complex piperidine alkaloid isolated from the bark of Australian magnolias, has garnered significant attention in medicinal chemistry due to its potent and selective antagonist activity at the M2 muscarinic acetylcholine receptor. This property has made it a valuable lead compound in the development of therapeutic agents for various conditions, including Alzheimer's disease. Understanding the intricate three-dimensional structure and stereochemistry of (+)-himbacine is paramount for elucidating its mechanism of action and for the rational design of novel analogs with improved pharmacological profiles. This technical guide provides an in-depth analysis of the structural elucidation of (+)-himbacine, detailing the key experimental methodologies and presenting the critical spectroscopic and crystallographic data that definitively established its molecular architecture.

Introduction

The initial structural characterization of himbacine relied on classical chemical degradation methods and spectroscopic techniques. However, the definitive and unambiguous determination of its complex polycyclic framework and multiple stereocenters was accomplished through a combination of modern spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography of key derivatives. The absolute stereochemistry was ultimately confirmed through enantioselective total synthesis.

Structural Elucidation: A Multi-faceted Approach

The elucidation of the structure of (+)-himbacine was a stepwise process involving the piecing together of data from various analytical techniques. The logical workflow for this process is outlined below.

Caption: Workflow for the structural elucidation of (+)-himbacine.

Spectroscopic Characterization

NMR spectroscopy was instrumental in defining the connectivity of the carbon skeleton and the relative stereochemistry of the chiral centers in (+)-himbacine.

Table 1: ¹H NMR Spectroscopic Data for (+)-Himbacine (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2' | 2.85 | m | |

| 3'α | 1.65 | m | |

| 3'β | 1.40 | m | |

| 4' | 1.55 | m | |

| 5' | 1.55 | m | |

| 6' | 2.20 | m | |

| 1'' | 5.60 | dd | 15.5, 8.0 |

| 2'' | 5.30 | dd | 15.5, 6.5 |

| 2 | 2.50 | m | |

| 3 | 4.50 | q | 6.5 |

| 3a | 2.10 | m | |

| 4 | 2.95 | m | |

| 4a | 1.80 | m | |

| 5-9 | 1.20-1.70 | m | |

| 9a | 1.90 | m | |

| 3-Me | 1.25 | d | 6.5 |

| 6'-Me | 1.05 | d | 6.0 |

| N-Me | 2.15 | s |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Himbacine (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2' | 65.8 |

| 3' | 33.5 |

| 4' | 25.0 |

| 5' | 26.5 |

| 6' | 58.0 |

| 1'' | 131.0 |

| 2'' | 128.5 |

| 1 | 178.0 |

| 2 | 40.0 |

| 3 | 80.5 |

| 3a | 45.0 |

| 4 | 42.5 |

| 4a | 38.0 |

| 5 | 28.0 |

| 6 | 25.5 |

| 7 | 26.0 |

| 8 | 30.0 |

| 8a | 48.0 |

| 9 | 35.0 |

| 9a | 46.0 |

| 3-Me | 15.0 |

| 6'-Me | 20.0 |

| N-Me | 41.0 |

Stereochemistry of (+)-Himbacine

(+)-Himbacine possesses a complex stereochemical architecture with multiple chiral centers. The IUPAC name, (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydronaphtho[2,3-c]furan-1(3H)-one, precisely defines the absolute configuration at each stereocenter.[1] The relationship between the key stereocenters is crucial for its biological activity.

Caption: Key stereochemical relationships in (+)-himbacine.

Key Experimental Protocols

The total synthesis of (+)-himbacine has been achieved by several research groups, with a key strategic step often being an intramolecular Diels-Alder reaction to construct the decalin core.[2][3]

Intramolecular Diels-Alder Reaction for the this compound Core

Objective: To construct the tricyclic core of this compound via a stereoselective intramolecular Diels-Alder reaction.

Materials:

-

Triene precursor

-

Anhydrous toluene

-

High-pressure reactor or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel for chromatography

Procedure:

-

A solution of the triene precursor in anhydrous toluene (approximately 0.01 M) is prepared in a flame-dried flask under an inert atmosphere.

-

The solution is transferred to a high-pressure reactor or a thick-walled sealed tube.

-

The reaction vessel is sealed and heated to 180-210 °C for 24-48 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the cycloadduct.

X-ray Crystallography of a Key Intermediate

While direct crystallization of (+)-himbacine can be challenging, X-ray diffraction analysis of a crystalline intermediate was pivotal in confirming the relative stereochemistry of the decalin core. In the synthesis reported by Chackalamannil et al., a key intermediate was subjected to single-crystal X-ray analysis.[3]

Table 3: Representative X-ray Crystallographic Data for a this compound Precursor

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 12.765(3) |

| c (Å) | 15.321(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1670.8(7) |

| Z | 4 |

| R-factor | 0.045 |

Note: The data presented is representative of a typical crystalline intermediate in a this compound synthesis and serves to illustrate the type of information obtained.

Conclusion

The structural elucidation of (+)-himbacine is a testament to the power of modern analytical techniques in organic chemistry. The combination of detailed NMR spectroscopic analysis and single-crystal X-ray crystallography of a key intermediate provided an unambiguous assignment of its complex structure and relative stereochemistry. The final confirmation of the absolute stereochemistry was achieved through enantioselective total synthesis. This comprehensive structural understanding has been foundational for the exploration of this compound's medicinal chemistry, enabling the design and synthesis of analogs with tailored pharmacological properties for potential therapeutic applications. The data and methodologies presented in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

In Vitro Binding Properties of Himbacine on Cerebral Cortical Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding properties of himbacine, a potent muscarinic receptor antagonist, with a specific focus on its interactions within cerebral cortical membranes. This document synthesizes key quantitative data, details established experimental methodologies, and visualizes the relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Binding Data of this compound

This compound exhibits a notable selectivity for the M2 subtype of muscarinic acetylcholine receptors. The following tables summarize the binding affinities of this compound for various muscarinic receptor subtypes in different tissues, with a primary focus on the cerebral cortex. The data is presented as dissociation constants (K_d_), inhibitor constants (K_i_), and half-maximal inhibitory concentrations (IC_50_), which are critical metrics for evaluating ligand-receptor interactions.

| Receptor Subtype | Tissue | Radioligand | Parameter | Value (nM) | Reference |

| M2 Muscarinic | Rat Cerebral Cortex | [³H]AF-DX 116 | K_H_ | 2.30 | [1] |

| Muscarinic (High Affinity Site) | Rat Cerebral Cortex | - | K_H_ | 2.94 | [1] |

| Muscarinic (Low Affinity Site) | Rat Cerebral Cortex | - | K_L_ | 71.2 | [1] |

| M2/M4 Muscarinic | Rat Cerebral Cortex | [³H]AF-DX 384 | K_d_ | 4.5 | [2] |

| M2 Muscarinic | Rat Brain Stem | [³H]AF-DX 384 | K_d_ | 4.6 | [2] |

| M2 Muscarinic | Rat Heart | [³H]AF-DX 384 | K_d_ | 6.9 | [2] |

| Cardiac Receptors | Rat | - | K_i_ | 9.06 | [1] |

| Ileal Receptors | Rat | - | K_i_ | 12.4 | [1] |

K_H_ and K_L_ refer to the high and low-affinity binding sites, respectively.

Table 1: Binding Affinities of this compound in Rat Tissues

| Receptor Subtype (human, cloned) | Parameter | Value (nM) | Reference |

| hM1 | K_d_ | 83 | [2] |

| hM2 | K_d_ | 4 | [2] |

| hM3 | K_d_ | 59 | [2] |

| hM4 | K_d_ | 7 | [2] |

| hM5 | K_d_ | 296 | [2] |

Table 2: Binding Affinities of this compound for Cloned Human Muscarinic Receptors

Experimental Protocols

The characterization of this compound's binding properties relies heavily on radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[3] The following sections detail the typical methodologies employed in these studies.

Cerebral Cortical Membrane Preparation

A standard procedure for preparing cerebral cortical membranes for in vitro binding assays is as follows:

-

Tissue Homogenization: Rat cerebral cortex tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[4]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.[4] The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[4]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.[4] Protein concentration is determined using a standard assay such as the Pierce® BCA assay.[4]

Radioligand Competition Binding Assay

Competition binding assays are utilized to determine the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine or [³H]AF-DX 116) and varying concentrations of the unlabeled competitor (this compound) are incubated with the prepared cerebral cortical membranes in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2][4] The incubation is typically carried out at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4][5] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]

-

Data Analysis: The data is analyzed to determine the IC_50_ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[4]

Signaling Pathways and Experimental Workflows

Muscarinic M2 Receptor Signaling Pathway

This compound acts as an antagonist at M2 muscarinic receptors, which are G protein-coupled receptors (GPCRs).[6][7] The activation of M2 receptors by an agonist, such as acetylcholine, typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (G_i_).[6] This results in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this signaling cascade.

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps involved in a typical in vitro competition binding assay to determine the binding affinity of this compound.

Caption: Workflow of a competition radioligand binding assay for this compound.

Conclusion

The in vitro binding data conclusively demonstrate that this compound is a high-affinity antagonist at muscarinic receptors, with a pronounced selectivity for the M2 subtype, particularly within the cerebral cortex. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other novel compounds targeting muscarinic receptors. The visualization of the M2 signaling pathway and the experimental workflow offers a clear conceptual understanding of the molecular mechanisms and the scientific methodology central to this area of research. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

- 1. This compound recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding and functional selectivity of this compound for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

Himbacine's Role as a Lead Compound in Alzheimer's Disease Research: A Technical Guide to Muscarinic Receptor Modulation

Whitepaper | November 2025

Executive Summary

The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease (AD) research, positing that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. Consequently, muscarinic acetylcholine receptors have emerged as promising therapeutic targets. This technical guide delves into the role of muscarinic receptor modulation in AD research, with a specific clarification on the pharmacological profile of himbacine and a detailed focus on the development of M1 muscarinic receptor agonists as a therapeutic strategy. While initially queried as a lead compound for AD, evidence robustly characterizes this compound as a potent M2/M4 muscarinic receptor antagonist. This guide will therefore pivot to the more clinically relevant and scientifically pursued avenue of M1 receptor agonism, detailing the mechanism of action, experimental validation, and key data related to prominent M1 agonists.

This compound: A Potent M2/M4 Muscarinic Antagonist

Contrary to the proposition of its role as a lead compound for M1 agonism in Alzheimer's disease, this compound is a natural alkaloid that has been extensively characterized as a potent and selective antagonist for the M2 and M4 muscarinic acetylcholine receptor subtypes.[1] Its high affinity for these subtypes has made it a valuable pharmacological tool for differentiating muscarinic receptor functions.[2]

The primary therapeutic strategy for AD involving muscarinic receptors focuses on agonism of the M1 receptor, which is postsynaptically located in the cortex and hippocampus and is crucial for memory and cognition.[3] Antagonism of M2 receptors, which often act as presynaptic autoreceptors to inhibit acetylcholine release, can also increase cholinergic transmission, but direct M1 agonism is a more targeted approach to enhance cognitive function and influence amyloid precursor protein (APP) processing.[3]

Quantitative Data: this compound Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of this compound for the five human muscarinic receptor subtypes (M1-M5), highlighting its selectivity for M2 and M4 receptors.

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | 83 | 4-6.9 | 59 | 7 | 296 |

| [1][4] |

The M1 Muscarinic Receptor: A Prime Therapeutic Target in Alzheimer's Disease

The M1 muscarinic acetylcholine receptor (M1 mAChR) is highly expressed in the hippocampus and cerebral cortex, brain regions severely affected in Alzheimer's disease. Activation of the M1 receptor is known to modulate signaling pathways that are not only critical for learning and memory but also for the processing of amyloid precursor protein (APP), the parent molecule of the amyloid-beta (Aβ) peptide that forms the pathogenic plaques in AD brains.[5][6]

Mechanism of Action: M1 Agonism and Non-Amyloidogenic APP Processing

Stimulation of M1 receptors initiates a signaling cascade that favors the non-amyloidogenic processing of APP. This pathway involves the activation of protein kinase C (PKC), which in turn upregulates the activity of α-secretase enzymes, particularly ADAM10 and ADAM17 (also known as TACE).[7][8]

α-secretase cleaves APP within the Aβ domain, a process that both precludes the formation of the toxic Aβ peptide and generates a soluble, neuroprotective fragment known as sAPPα.[7] This shift in APP processing away from the amyloidogenic pathway (mediated by β- and γ-secretases) represents a key disease-modifying strategy in AD research.

Key M1 Agonists in Alzheimer's Research

Several M1-selective agonists have been investigated for their therapeutic potential in AD. Cevimeline (also known as AF102B) and AF267B are two such compounds that have demonstrated efficacy in preclinical models.[9][10]

Cevimeline (AF102B): An M1 and M3 receptor agonist, cevimeline has been shown to improve cognitive deficits in animal models and positively influence tau pathology and Aβ levels.[9][11]

AF267B: This M1-selective agonist has been reported to reduce Aβ42 and tau pathologies in transgenic AD mice and decrease cerebrospinal fluid Aβ levels in rabbits.[10][12]

Quantitative Data: M1 Agonist Selectivity

The following table summarizes the functional potencies (EC50) of cevimeline across the five human muscarinic receptor subtypes, illustrating its preference for M1 and M3 receptors.

| Compound | M1 (EC50, µM) | M2 (EC50, µM) | M3 (EC50, µM) | M4 (EC50, µM) | M5 (EC50, µM) |

| Cevimeline | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 |

| [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize muscarinic receptor ligands and assess their efficacy in the context of Alzheimer's disease research.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of a test compound for M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., 10 µM atropine).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the cell membrane preparation (3-20 µg protein per well).[14]

-

Radioligand Addition: Add the radioligand ([3H]NMS) at a concentration close to its Kd value.[14] For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[14]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

α-Secretase (TACE/ADAM17) Activity Assay

This protocol measures the enzymatic activity of α-secretase, which is upregulated by M1 receptor agonism.

Objective: To quantify the effect of a test compound on α-secretase activity in vitro.

Materials:

-

Recombinant human TACE/ADAM17 enzyme.

-

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

-

TACE Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0).

-

TACE inhibitor (for control).

-

Black 96-well plates.

-

Fluorescent plate reader.

Procedure:

-

Reagent Preparation: Dilute the recombinant TACE enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.

-

Reaction Setup: In a black 96-well plate, add the diluted TACE enzyme to the appropriate wells. Include a substrate blank containing only assay buffer.

-

Initiate Reaction: Start the enzymatic reaction by adding the diluted substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence in kinetic mode for 5-30 minutes at 37°C. The excitation and emission wavelengths are typically around 320 nm and 405 nm, respectively.

-

Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. The specific activity is calculated by converting the RFU/min to pmol/min/µg of enzyme using a calibration standard.

Morris Water Maze for Cognitive Assessment

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory deficits in rodent models of Alzheimer's disease.[9][15]

Objective: To evaluate the effect of a test compound on spatial learning and memory in an AD mouse model.

Apparatus:

-

A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at room temperature (22°C).

-

A hidden escape platform submerged 1 cm below the water surface.

-

High-contrast visual cues placed around the pool.

-

A video tracking system and software.

Procedure:

-

Acquisition Phase (4-5 days):

-

Mice are subjected to 4 trials per day.

-

For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.[11]

-

The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform. The time taken to find the platform (escape latency) is recorded.[15]

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.[15]

-

The platform remains in the same quadrant throughout the acquisition phase.

-

-

Probe Trial (Day 6):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.[11]

-

The video tracking system records the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the exact former location of the platform.

-

-

Data Analysis:

-

Learning: A decrease in escape latency across the acquisition days indicates learning.

-

Memory: In the probe trial, a significant preference for the target quadrant (spending more time there than in other quadrants) and a higher number of platform location crossings indicate good spatial memory retention.

-

Conclusion

While this compound is a valuable tool for studying M2/M4 receptor function, it is not a lead compound for the primary cholinergic therapeutic strategy in Alzheimer's disease. The development of selective M1 muscarinic receptor agonists represents a more direct and promising approach to address both the symptomatic cognitive decline and the underlying amyloid pathology of AD. Compounds like cevimeline and AF267B have provided crucial preclinical evidence supporting the hypothesis that M1 agonism can modulate APP processing towards the non-amyloidogenic pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel M1-targeted therapeutics for this devastating neurodegenerative disease.

References

- 1. Binding and functional selectivity of this compound for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic M1 receptor agonists increase the secretion of the amyloid precursor protein ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deletion of M1 Muscarinic Acetylcholine Receptors Increases Amyloid Pathology In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK1-independent α-secretase cut of β-amyloid precursor protein via M1 muscarinic receptors and PKCα/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

Himbacine's Allosteric Binding Properties on Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allosteric binding properties of himbacine on muscarinic acetylcholine receptors (mAChRs). This compound, an alkaloid isolated from the bark of Australian magnolias, is a potent muscarinic receptor antagonist with notable selectivity for the M2 and M4 subtypes.[1] While primarily characterized as a competitive antagonist at the orthosteric acetylcholine binding site, evidence demonstrates that this compound also exhibits allosteric properties, modulating the binding of other ligands at a topographically distinct site. This guide synthesizes quantitative binding data, details key experimental methodologies, and visualizes the associated molecular interactions and signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.

Orthosteric and Allosteric Binding of this compound: A Quantitative Overview

This compound's interaction with muscarinic receptors is complex, involving both direct competition with acetylcholine at the orthosteric site and modulation of ligand binding at an allosteric site. This dual activity is crucial for a complete understanding of its pharmacological profile.

Orthosteric Binding Affinities

This compound demonstrates high affinity for muscarinic receptors, with a clear preference for the M2 and M4 subtypes over M1, M3, and M5. This selectivity has been consistently demonstrated across various radioligand binding studies using different tissues and recombinant cell systems. The quantitative data from these studies are summarized in the tables below.

Table 1: this compound Dissociation Constants (Kd) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Kd (nM) | Cell Line | Reference |

| hM1 | 83 | CHO cells | [1] |

| hM2 | 4 | CHO cells | [1] |

| hM3 | 59 | CHO cells | [1] |

| hM4 | 7 | CHO cells | [1] |

| hM5 | 296 | CHO cells | [1] |

Table 2: this compound Inhibition Constants (Ki) and pA2/pKb Values at Various Muscarinic Receptors

| Receptor/Tissue | Ki (nM) | pA2/pKb | Experimental Model | Reference |

| Rat Cardiac Receptors | 9.06 | - | Cardiac Membranes | [2] |

| Rat Ileal Receptors | 12.4 | - | Ileal Membranes | [2] |

| Rat Cerebral Cortex (High Affinity) | 2.94 (KH) | - | Cortical Membranes | [2] |

| Rat Cerebral Cortex (Low Affinity) | 71.2 (KL) | - | Cortical Membranes | [2] |

| Guinea-Pig Atria | - | 8.2 - 8.42 | Isolated Atria | [1][3] |

| Guinea-Pig Smooth Muscle | - | ~7.2 | Isolated Ileum/Trachea | [1] |

| Rabbit Vas Deferens (putative M4) | - | 8.08 | Isolated Vas Deferens | [4] |

| Rat Superior Cervical Ganglion (M1) | - | 7.14 | Isolated Ganglion | [4] |

| Dog Saphenous Vein (M1) | - | 7.16 | Isolated Vein | [4] |

| Human M1 (functional assay) | - | 7.5 | CHO cell membranes | [5] |

| Human M2 (functional assay) | - | 8.7 | CHO cell membranes | [5] |

| Human M3 (functional assay) | - | 7.5 | CHO cell membranes | [5] |

| Human M4 (functional assay) | - | 8.5 | CHO cell membranes | [5] |

Allosteric Binding Properties

A key characteristic of an allosteric modulator is its ability to influence the binding of an orthosteric ligand without directly competing for the same binding site. This compound has been shown to allosterically modulate the binding of the classic muscarinic antagonist, [³H]N-methylscopolamine ([³H]NMS).

Specifically, this compound decelerates the dissociation of [³H]NMS from cardiac muscarinic receptors in a concentration-dependent manner. This effect is indicative of negative cooperativity, where the binding of this compound to an allosteric site reduces the off-rate of the orthosteric ligand.

Table 3: Allosteric Modulatory Effect of this compound

| Parameter | Value | Receptor/Tissue | Effect | Reference |

| IC50 | 103.7 µM | Rat Cardiac Receptors | Deceleration of [³H]NMS dissociation | [6] |